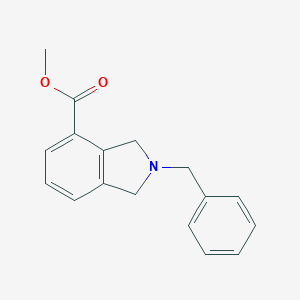

Methyl 2-benzylisoindoline-4-carboxylate

説明

Contextualizing the Isoindoline (B1297411) Framework in Modern Synthetic Methodologies

The isoindoline framework is a prominent heterocyclic motif consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrolidine ring. mdpi.comnih.gov This structural core is found in a variety of naturally occurring alkaloids and has been incorporated into numerous synthetic compounds with diverse pharmacological and biological activities. mdpi.comnih.gov Several clinically approved drugs feature the isoindoline skeleton, highlighting its importance in medicinal chemistry for applications ranging from hypertension to oncology. mdpi.com

The construction of the isoindoline ring system is a focal point of modern synthetic chemistry. Due to its prevalence in bioactive molecules, numerous methodologies have been developed for its efficient synthesis. researchgate.netresearchgate.net These strategies often aim to create highly functionalized and stereochemically complex derivatives.

Key Synthetic Strategies for the Isoindoline Framework:

| Method | Description |

| Intramolecular Diels-Alder Reaction | A powerful strategy for constructing the bicyclic system, particularly in the synthesis of complex natural products like cytochalasans. nih.gov |

| Tandem Aldol/Cyclization Reactions | Efficiently builds 3-substituted isoindolinones from simple precursors like 2-cyanobenzaldehyde and active methylene compounds. researchgate.net |

| Acid-Catalyzed Intramolecular Hydroamination | Enables the smooth formation of isoindolines from 2-alkenylarylethylamine derivatives through the generation of a benzylic carbenium ion. organic-chemistry.org |

| Palladium and Brønsted Acid Co-catalysis | Allows for the diastereoselective cyclization of chiral sulfinamides to produce chiral isoindolines with high stereocontrol. organic-chemistry.org |

The availability of pre-functionalized synthons like Methyl 2-benzylisoindoline-4-carboxylate provides a strategic advantage, bypassing the need for de novo construction of the core and allowing chemists to focus on further molecular elaboration.

Significance of the Carboxylate Functionality in Complex Molecule Construction

The carboxylate group, in its ester form as a methyl carboxylate (–COOCH3), is one of the most versatile functional groups in organic synthesis. nanomicronspheres.com Carboxylates are salts or esters of carboxylic acids, and their chemical reactivity is central to the construction of complex molecular architectures. biofuranchem.comwikipedia.org The presence of the methyl carboxylate on the isoindoline framework of this compound renders it a highly adaptable intermediate for further chemical transformations.

The utility of the carboxylate functionality stems from its ability to be converted into a wide array of other functional groups. nih.govnih.gov This chemical plasticity is essential in multi-step synthetic campaigns.

Common Transformations of Carboxylate Esters:

Hydrolysis: The ester can be easily hydrolyzed to the corresponding carboxylic acid (2-benzylisoindoline-4-carboxylic acid) guidechem.com, which can then participate in amide bond formation or other acid-specific reactions.

Reduction: Carboxylate esters can be reduced to primary alcohols using reagents like lithium borohydride, transforming the group into a hydroxymethyl functionality. nih.gov

Nucleophilic Acyl Substitution: The ester can react with various nucleophiles. For example, reaction with amines (amidation) yields amides, a common functional group in biologically active molecules. nanomicronspheres.com

Cross-Coupling Reactions: Modern methodologies, such as electrocatalytic decarboxylative cross-coupling, can utilize carboxylic acid derivatives to form new carbon-carbon bonds, offering a powerful tool for assembling complex skeletons. nih.gov

This inherent reactivity makes the methyl carboxylate group a critical "handle" for chemists to elaborate upon the isoindoline scaffold, enabling the synthesis of a diverse range of target molecules.

Overview of Current Research Trajectories Involving the Compound

While specific, published research focusing exclusively on this compound is not extensively documented, its structure points to its role as a valuable intermediate in several contemporary research areas. The compound's utility lies in the strategic combination of a stable, functionalized core with a versatile chemical handle. Research involving this and structurally similar compounds generally follows trajectories centered on its use as a building block for more complex molecular targets.

Probable Research Applications:

Scaffold for Medicinal Chemistry Libraries: The isoindoline core acts as a rigid scaffold. Researchers can utilize this compound as a starting point to generate libraries of related compounds. This involves modifying the carboxylate group—for instance, by creating a series of amides through coupling with various amines researchgate.net—and subsequently testing the resulting library for biological activity against specific therapeutic targets.

Intermediate in Natural Product and Analogue Synthesis: The isoindoline motif is present in many natural products. nih.gov This compound could serve as a key intermediate in the total synthesis of such molecules or in the creation of simplified, non-natural analogues designed to mimic or improve upon the biological activity of the parent compound. The N-benzyl group serves as a common protecting group for the nitrogen atom, which can be removed at a later synthetic stage.

Development of Novel Synthetic Methodologies: Functionalized heterocyclic compounds are often used as benchmark substrates to test and validate new synthetic reactions. This compound could be employed in studies aimed at developing novel C-H activation, cross-coupling, or functional group interconversion reactions, where the reactivity at various positions on the molecule can be explored.

In essence, the research trajectory for this compound is that of a foundational element in synthetic projects, enabling the efficient construction of more elaborate and functionally diverse molecules for applications in materials science and medicinal chemistry.

Structure

3D Structure

特性

IUPAC Name |

methyl 2-benzyl-1,3-dihydroisoindole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-20-17(19)15-9-5-8-14-11-18(12-16(14)15)10-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPYECPVZOQQQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600391 | |

| Record name | Methyl 2-benzyl-2,3-dihydro-1H-isoindole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127168-92-7 | |

| Record name | Methyl 2-benzyl-2,3-dihydro-1H-isoindole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Methyl 2 Benzylisoindoline 4 Carboxylate

Reactions Involving the Carboxylate Ester Group

The methyl ester group at the 4-position of the isoindoline (B1297411) core is a key site for synthetic modification. It readily participates in reactions typical of carboxylic acid esters, primarily through nucleophilic acyl substitution.

Nucleophilic acyl substitution is a fundamental reaction class for esters. masterorganicchemistry.comkhanacademy.org In this process, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (-OCH₃) leaving group to form a new carbonyl compound. masterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the carbonyl group, followed by the elimination of the leaving group. khanacademy.org

For Methyl 2-benzylisoindoline-4-carboxylate, this can be represented as:

Step 1: Nucleophilic Attack. A nucleophile (Nu⁻) attacks the carbonyl carbon.

Step 2: Formation of Tetrahedral Intermediate. The pi bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.

Step 3: Elimination of Leaving Group. The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.

The reactivity of the ester towards nucleophilic attack is influenced by both steric and electronic factors within the isoindoline structure.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-benzylisoindoline-4-carboxylic acid, under either acidic or basic conditions. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of a dilute mineral acid (e.g., HCl or H₂SO₄) and an excess of water. chemguide.co.ukgoogle.com The equilibrium is driven towards the products by using a large volume of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). masterorganicchemistry.com The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. masterorganicchemistry.com Saponification is often preferred for its irreversibility and cleaner reaction profile. chemguide.co.uk

Amidation: The reaction of this compound with ammonia or a primary or secondary amine leads to the formation of the corresponding amide. masterorganicchemistry.com This reaction, often requiring heat, involves the nucleophilic attack of the amine on the ester carbonyl. masterorganicchemistry.comnih.gov The use of strong bases like potassium tert-butoxide can promote the direct amidation of unactivated esters at lower temperatures. nih.gov

| Reaction | Reagents | Product |

| Acidic Hydrolysis | H₂O, H⁺ (catalyst) | 2-benzylisoindoline-4-carboxylic acid |

| Basic Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | 2-benzylisoindoline-4-carboxylic acid |

| Amidation | R¹R²NH | 2-benzyl-N¹,N²-dialkylisoindoline-4-carboxamide |

The carboxylate ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2-benzylisoindolin-4-yl)methanol. byjus.comucalgary.calibretexts.org This reaction proceeds through an aldehyde intermediate which is immediately further reduced by the powerful hydride reagent. ucalgary.ca The reaction typically requires two equivalents of the hydride. ucalgary.ca

Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required, along with carefully controlled low-temperature conditions. chemistrysteps.commasterorganicchemistry.comreddit.com Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically performed at -78 °C to prevent over-reduction to the alcohol. reddit.comorganic-synthesis.com At this low temperature, the tetrahedral intermediate formed after the initial hydride attack is stable and does not collapse until the aqueous workup, which then liberates the aldehyde, 2-benzylisoindoline-4-carbaldehyde. chemistrysteps.com

| Transformation | Reagent | Product |

| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | (2-benzylisoindolin-4-yl)methanol |

| Reduction to Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) at -78°C | 2-benzylisoindoline-4-carbaldehyde |

Reactivity of the Isoindoline Nitrogen Atom

The nitrogen atom in the isoindoline ring is a secondary amine and thus behaves as a nucleophile. It can participate in reactions to form new bonds, leading to a variety of substituted products and more complex heterocyclic systems.

N-Alkylation: As a secondary amine, the isoindoline nitrogen can undergo N-alkylation with alkyl halides or other alkylating agents to form quaternary ammonium salts. wikipedia.org However, the existing N-benzyl group means it is already a tertiary amine. Further alkylation with an alkyl halide (R-X) would lead to a quaternary ammonium salt. This reaction is a type of nucleophilic aliphatic substitution. wikipedia.org The synthesis of secondary and tertiary amines via N-alkylation can be challenging due to overalkylation, but various methods have been developed to control the selectivity. acs.orgrsc.orgorganic-chemistry.org

N-Acylation: The nitrogen atom can react with acylating agents such as acyl chlorides or acid anhydrides to form N-acylisoindolinium species, though this is less common for a tertiary amine. tandfonline.comresearchgate.netresearchgate.netnih.govyoutube.com These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Iodine has been shown to promote the N-acylation of amines under mild, solvent-free conditions. tandfonline.comresearchgate.net

| Reaction | Reagents | Product Type |

| N-Alkylation | Alkyl Halide (R-X) | Quaternary Isoindolinium Salt |

The isoindoline scaffold is a valuable building block in medicinal chemistry for the synthesis of more complex nitrogen-containing heterocycles. mdpi.com The reactivity at both the nitrogen and the aromatic ring can be exploited to construct fused ring systems. For instance, isoindoline derivatives can be precursors in cyclization reactions to form polycyclic structures. organic-chemistry.org Radical cascade reactions using isonitriles have also been employed to construct various N-containing heterocycles. dntb.gov.ua Furthermore, transition-metal-catalyzed reactions, such as those involving rhodium, can facilitate C-H activation and annulation processes to build fused indole or isoindole systems from appropriate precursors. rsc.org While specific examples starting from this compound are not detailed in the literature, its structure presents potential for intramolecular cyclization or intermolecular annulation strategies to access novel heterocyclic frameworks.

Electrophilic and Nucleophilic Aromatic Substitution on the Isoindoline Ring System

The isoindoline ring system, a bicyclic heterocycle, consists of a benzene (B151609) ring fused to a pyrrolidine ring. The reactivity of the benzene portion of this compound towards aromatic substitution is influenced by the electronic effects of both the fused nitrogen-containing ring and the methyl carboxylate group.

Electrophilic Aromatic Substitution (SEAr):

In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate and regioselectivity of this reaction are dictated by the substituents already present on the ring. The fused pyrrolidine ring acts as an activating group due to the electron-donating nature of the nitrogen atom, which can stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. Conversely, the methyl carboxylate group (-COOCH₃) is an electron-withdrawing group, which deactivates the ring towards electrophilic attack.

The directing effect of these groups determines the position of substitution. The alkyl portion of the fused pyrrolidine ring is an ortho, para-director, while the carboxylate group is a meta-director. In the case of this compound, the positions on the aromatic ring are numbered relative to the fused pyrrolidine. The carboxylate is at position 4. The directing effects of the substituents would therefore influence substitution at positions 5, 6, and 7. The interplay between the activating, ortho, para-directing fused ring and the deactivating, meta-directing carboxylate group will determine the ultimate position of electrophilic attack. Generally, activating groups have a stronger influence, suggesting that substitution would likely occur at the positions ortho and para to the fused ring, though the deactivating effect of the carboxylate will render the reaction less favorable than on an unsubstituted isoindoline.

Isoindoles, the unsaturated precursors to isoindolines, are known to be highly reactive towards electrophiles. nih.gov Resonance donation from the nitrogen lone pair makes the α-position (C1 and C3) of the heterocyclic ring nucleophilic. nih.gov While this compound is a saturated isoindoline, the electronic influence of the nitrogen atom on the fused aromatic ring remains significant.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| Fused Pyrrolidine Ring (Alkylamino character) | Electron-donating (by induction and resonance) | Activating | ortho, para |

| Methyl Carboxylate (-COOCH₃) | Electron-withdrawing (by induction and resonance) | Deactivating | meta |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally less common for isoindoline systems unless the aromatic ring is substituted with one or more strong electron-withdrawing groups. researchgate.net The presence of the electron-donating fused pyrrolidine ring makes the benzene ring electron-rich, which is unfavorable for attack by a nucleophile. ksu.edu.sa

For SNAr to occur on the aromatic ring of this compound, a good leaving group (such as a halide) would need to be present on the ring, typically positioned ortho or para to a strong electron-withdrawing group. youtube.com The existing methyl carboxylate group is moderately electron-withdrawing. Therefore, nucleophilic aromatic substitution is not a characteristic reaction of this compound unless further modifications are made to the ring system, such as the introduction of a nitro group.

Derivatization Strategies for Analytical and Expanded Synthetic Applications

Derivatization is a common strategy to modify a molecule to enhance its properties for specific applications, such as improving its behavior in chromatographic analysis or preparing it for further synthetic steps.

Alkylation and Silylation of Carboxylic Acid Precursors

The carboxylic acid precursor, 2-benzylisoindoline-4-carboxylic acid, can be readily derivatized at the carboxyl group through alkylation or silylation.

Alkylation: This process typically involves the conversion of the carboxylic acid to an ester. One of the most common methods is Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst. For instance, reacting 2-benzylisoindoline-4-carboxylic acid with methanol (B129727) and sulfuric acid would yield the target compound, this compound. Other alkylating agents, such as alkyl halides, can also be used, often after converting the carboxylic acid to its more nucleophilic carboxylate salt.

Silylation: Silylation involves the replacement of the acidic proton of the carboxylic acid with a silyl group, such as a trimethylsilyl (TMS) group, to form a silyl ester. This is a common derivatization technique used to increase the volatility of a compound for analysis by gas chromatography (GC). Common silylating reagents include trimethylsilyl chloride (TMSCl), often used with a base, or more reactive agents like N,O-bis(trimethylsilyl)acetamide (BSA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). These reactions are typically fast and produce volatile, thermally stable derivatives.

Table 2: Common Reagents for Derivatization of Carboxylic Acids

| Derivatization Type | Reagent Class | Example Reagent | Resulting Functional Group |

| Alkylation | Alcohols (with acid catalyst) | Methanol (CH₃OH) | Methyl Ester |

| Alkylation | Alkyl Halides | Methyl Iodide (CH₃I) | Methyl Ester |

| Silylation | Silyl Halides | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl Ester |

| Silylation | Silyl Amides/Acetamides | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl Ester |

Functionalization for Chromatographic Analysis Enhancements

The primary goals of derivatization for chromatography are to improve separation, enhance detection, or increase volatility.

For Gas Chromatography (GC) , the volatility and thermal stability of an analyte are crucial. Carboxylic acids tend to have low volatility and can adsorb onto the GC column, leading to poor peak shape. Esterification (alkylation) or silylation of the carboxylic acid precursor of this compound converts the polar carboxyl group into a less polar, more volatile ester or silyl ester, making it more suitable for GC analysis.

For High-Performance Liquid Chromatography (HPLC) , derivatization is often employed to enhance the detectability of the analyte, especially for detectors like UV-Vis or fluorescence detectors. While the benzyl (B1604629) and isoindoline groups in this compound already provide UV absorbance, derivatization can be used to introduce a highly chromophoric or fluorophoric tag to the molecule. This is typically done by creating an amide linkage from the carboxylic acid precursor with a labeling reagent. For example, reacting 2-benzylisoindoline-4-carboxylic acid with a fluorescent amine in the presence of a coupling agent would attach a fluorescent tag, significantly lowering the limit of detection.

Theoretical and Computational Investigations of Methyl 2 Benzylisoindoline 4 Carboxylate

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. It is particularly useful for studying reaction mechanisms by mapping out the potential energy surface of a reaction, which helps in understanding the feasibility and kinetics of a chemical process.

Elucidation of Intermediates and Transition States

In the context of a reaction involving methyl 2-benzylisoindoline-4-carboxylate, DFT calculations would be employed to identify and characterize the structures of all stationary points, including reactants, products, intermediates, and transition states. For instance, in a hypothetical hydrolysis reaction of the ester group, DFT could model the initial reactant complex with a water molecule, the tetrahedral intermediate formed by the nucleophilic attack of water on the carbonyl carbon, and the final products (2-benzylisoindoline-4-carboxylic acid and methanol).

The geometries of these species are optimized to find the lowest energy conformation. Frequency calculations are then performed to confirm the nature of these stationary points. Minima (reactants, intermediates, products) have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculation of Potential Energy Barriers and Reaction Free Energies

Once the transition states and minima on the potential energy surface are located, the potential energy barriers (activation energies) and reaction free energies can be calculated. The potential energy barrier is the energy difference between the transition state and the reactants, and it is a key determinant of the reaction rate. The reaction free energy, the difference in free energy between the products and reactants, indicates the spontaneity of the reaction.

For example, studies on the decarboxylation of various carboxylate ions have shown that solvent effects can significantly influence free energy barriers. nih.gov While gas-phase calculations might show a simple, barrierless reaction, the inclusion of a solvent like water in the computational model can reveal significant energy barriers due to the reorganization of solvent molecules around the reacting species. nih.gov

Table 1: Illustrative Calculated Free Energy Barriers (ΔG‡) and Reaction Free Energies (ΔG°) for Decarboxylation Reactions of Various Carboxylate Ions

| Carboxylate Ion | Calculated ΔG‡ (kcal/mol) | Calculated ΔG° (kcal/mol) |

| Acetate anion | 20.5 | 18.2 |

| Benzoate anion | 22.1 | 19.8 |

| N-methylorotate anion | <5 | -2.5 |

| Trichloroacetate anion | 15.2 | 10.1 |

This table is illustrative and based on data for other carboxylate ions to demonstrate the type of information obtained from DFT calculations. nih.gov

Analysis of Electronic Structure and Reactivity Descriptors

DFT calculations provide valuable information about the electronic structure of a molecule, which is crucial for understanding its reactivity. Reactivity descriptors derived from DFT, such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Fukui functions, can predict the most likely sites for electrophilic and nucleophilic attack.

For a molecule like this compound, the HOMO would likely be located on the electron-rich aromatic rings, while the LUMO might be centered on the electron-deficient carbonyl carbon of the ester group. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller HOMO-LUMO gap suggests higher reactivity.

The molecular electrostatic potential map would visually show the electron distribution, with red regions (negative potential) indicating areas prone to electrophilic attack and blue regions (positive potential) indicating areas susceptible to nucleophilic attack. For instance, in a related compound, methyl indole-3-carboxylate, MEP analysis confirmed electron transport from a methyl group to an oxygen atom. scispace.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational flexibility and intermolecular interactions of a molecule like this compound in different environments.

In an MD simulation, the molecule would be placed in a simulation box, often with a solvent, and its trajectory would be followed over time. This allows for the exploration of the different conformations that the molecule can adopt. For this compound, of particular interest would be the relative orientation of the benzyl (B1604629) group and the isoindoline (B1297411) ring system, as this can influence its interactions with other molecules.

MD simulations are also invaluable for studying intermolecular interactions, such as those between the molecule and a solvent or a biological macromolecule. For example, MD simulations have been used to analyze the solubilization of insoluble drugs by surfactants and cosolvents, revealing how these agents disrupt the hydrogen bonding structure of water to increase solubility. nih.gov

Table 2: Illustrative Data from Molecular Dynamics Simulations

| Property | Description | Illustrative Value/Observation |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Fluctuations in Rg over time would indicate conformational changes. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Changes in SASA can correlate with solubility and interaction potential. |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Can reveal specific hydrogen bonding interactions between the ester group and water molecules. |

This table is illustrative of the types of data that can be extracted from MD simulations.

Quantum Chemical Characterization of Spectroscopic Properties

Quantum chemical calculations, often using DFT, can be used to predict and interpret various spectroscopic properties of a molecule, including its vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral features.

For this compound, theoretical calculations of the infrared spectrum would predict the vibrational frequencies and intensities of characteristic functional groups, such as the C=O stretch of the ester, the C-N stretch of the isoindoline ring, and the aromatic C-H stretches. Similarly, the ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental spectra to confirm the assigned structure. mdpi.com

The UV-Visible absorption spectrum can also be simulated using time-dependent DFT (TD-DFT). This would provide information about the electronic transitions within the molecule, such as the π→π* transitions associated with the aromatic systems. For a similar molecule, methyl indole-3-carboxylate, simulated UV-Visible spectra have been shown to match well with experimental observations. scispace.com

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Related Compound

| Spectroscopic Technique | Experimental Value | Calculated Value |

| FT-IR (C=O stretch) | 1715 cm⁻¹ | 1720 cm⁻¹ |

| ¹H NMR (O-CH₃) | 3.85 ppm | 3.90 ppm |

| UV-Vis (λmax) | 285 nm | 288 nm |

This table provides an illustrative example of how calculated spectroscopic data can be compared with experimental results for a related compound.

Applications in Advanced Organic Synthesis and Scaffold Design

Methyl 2-benzylisoindoline-4-carboxylate as a Fundamental Building Block

The strategic placement of functional groups in this compound makes it an ideal starting material for the synthesis of more elaborate molecules. The benzyl (B1604629) group on the isoindoline (B1297411) nitrogen provides stability and can be removed under specific conditions, while the methyl carboxylate at the 4-position offers a handle for various chemical manipulations, including hydrolysis, amidation, and reduction.

Precursor for the Construction of Complex Heterocyclic Compounds

While specific literature detailing the direct conversion of this compound into a wide range of complex heterocyclic compounds is not extensively available, its structural components suggest its potential as a valuable precursor. The isoindoline nucleus itself is a key component of many heterocyclic systems. For instance, the synthesis of new heterocyclic compounds, such as oxazolidinones, has been achieved from related aminobenzothiazole derivatives, highlighting the general utility of such bicyclic amines in constructing more complex heterocyclic frameworks. guidechem.com The ester functionality of this compound can be envisioned as a starting point for building fused heterocyclic rings through reactions like condensation with appropriate binucleophiles.

Integration into Polycyclic and Fused Ring Systems

The isoindoline framework is a common feature in polycyclic and fused ring systems, many of which exhibit interesting biological properties. The development of methods for the synthesis of polycyclic fused indoline (B122111) scaffolds through cycloaddition reactions demonstrates the importance of the core structure. guidechem.com Although direct examples involving this compound are not prominent in the literature, its inherent structure is primed for such transformations. For instance, the aromatic ring of the isoindoline moiety could potentially participate in intramolecular cyclization reactions, leading to the formation of extended polycyclic networks. The development of substrate-controlled diversity-oriented synthesis has enabled the creation of complex spiro multi-heterocyclic skeletons from related building blocks, suggesting potential pathways for the elaboration of the this compound scaffold.

Design and Synthesis of Isoindoline-Based Scaffolds for Medicinal Chemistry Research (excluding specific biological activities)

The isoindoline scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a variety of biological targets. The design and synthesis of libraries of isoindoline-based compounds are therefore a major focus of drug discovery efforts.

Exploration of the 1H-Isoindole Motif in Scaffold Design

The 1H-isoindole motif, a tautomeric form of the isoindoline ring, is a key structural element in several biologically active molecules. The synthesis of products containing the 1H-isoindole motif has been accomplished through rhodium-catalyzed cascade reactions, leading to a significant increase in molecular complexity. While these syntheses may not directly start from this compound, they underscore the importance of the underlying isoindole framework in scaffold design. The ability to access such structures opens up avenues for the exploration of new chemical space in drug discovery.

Diversification of Isoindolinone Frameworks for Scaffold Evolution

Isoindolinones, which can be derived from isoindoline precursors, are another critical class of scaffolds in medicinal chemistry. The isoindolin-1-one (B1195906) framework is found in a wide range of natural products with diverse biological activities. The diversification of isoindolinone frameworks is a key strategy for scaffold evolution. This can be achieved by introducing various substituents onto the aromatic ring or the nitrogen atom. While specific examples utilizing this compound for this purpose are not detailed in readily available literature, its structure provides the necessary handles for such diversification strategies. The ester group could be converted to a carboxylic acid, which can then be used to introduce a wide range of substituents via amide bond formation, a common strategy in medicinal chemistry.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes to the Compound

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research in this area for Methyl 2-benzylisoindoline-4-carboxylate will likely focus on moving beyond traditional multi-step procedures towards more sustainable alternatives. This includes the adoption of green chemistry principles to minimize waste and energy consumption. nih.govresearchgate.net

Key areas for exploration include:

Visible-Light Photocatalysis: Recent studies have demonstrated the power of visible-light-mediated reactions for the synthesis of isoindoline (B1297411) and isoindolinone derivatives. mdpi.comresearchgate.net These methods often proceed under mild conditions without the need for external photocatalysts, using the substrates themselves as photosensitizers. mdpi.com Future work could adapt these photocatalytic strategies for the specific synthesis of this compound, potentially offering a cleaner and more energy-efficient route.

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. rsc.org The development of biocatalytic routes, perhaps employing engineered enzymes, could provide an enantioselective synthesis of chiral analogs of this compound. rsc.org

One-Pot Syntheses: Designing one-pot procedures that combine multiple reaction steps without the isolation of intermediates can significantly improve efficiency. nih.govrsc.org A future goal would be to develop a one-pot synthesis of this compound from readily available starting materials.

| Sustainable Synthesis Strategy | Potential Application to this compound |

| Visible-Light Photocatalysis | Direct C-H functionalization or cyclization to form the isoindoline core under mild, catalyst-free conditions. |

| Biocatalysis | Enantioselective synthesis of chiral derivatives using enzymes like transaminases or hydrolases. |

| One-Pot Reactions | Telescoping multiple synthetic steps to improve overall yield and reduce waste. |

| Green Solvents and Reagents | Replacement of hazardous solvents and reagents with more environmentally friendly alternatives. |

Exploration of Unconventional Reactivity Pathways for Diversification

To unlock the full potential of this compound as a scaffold for new chemical entities, exploring unconventional reactivity pathways is crucial. This involves moving beyond predictable functional group transformations to discover novel ways of modifying the core structure.

Future research could focus on:

Photoredox Catalysis: This technique has emerged as a powerful tool for radical-based transformations. acs.orgacs.org For this compound, photoredox catalysis could enable novel C-H functionalization or the introduction of complex moieties at various positions on the isoindoline ring or the benzyl (B1604629) group.

Functionalized Isocyanides in Multicomponent Reactions: Isocyanides with neighboring functional groups can exhibit unique reactivity, making them valuable in the construction of complex molecules. rsc.org Utilizing a derivative of this compound in multicomponent reactions with functionalized isocyanides could lead to a diverse library of highly substituted isoindoline analogs.

Domino Reactions: Copper-catalyzed domino reactions have been successfully employed for the synthesis of complex heterocyclic systems like isoquinolone-4-carboxylic acids. nih.gov A similar strategy could be envisioned for this compound, where a sequence of intramolecular reactions is triggered to build intricate molecular architectures.

Computational Design and Prediction of Novel Isoindoline Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery of new molecules with desired properties. For this compound, computational methods can guide the synthesis of new derivatives with enhanced biological activity or material properties.

Key computational approaches include:

Structure-Based Drug Design: If a biological target for this scaffold is identified, structure-based design can be used to create new analogs with improved binding affinity and selectivity. mdpi.com This involves docking studies and molecular dynamics simulations to predict how modifications to the parent compound will affect its interaction with a protein's active site.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the reactivity of this compound and its derivatives. organic-chemistry.org This can help in understanding reaction mechanisms and in designing substrates for novel transformations.

ADME/Tox Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new derivatives. organic-chemistry.org This allows for the early-stage filtering of compounds that are unlikely to have favorable pharmacokinetic profiles, saving time and resources in the drug discovery process.

| Computational Method | Application to this compound Derivatives |

| Molecular Docking | Predicting the binding mode and affinity of derivatives to a specific biological target. |

| Molecular Dynamics | Simulating the dynamic behavior of the compound and its interactions with its environment. |

| DFT Calculations | Elucidating reaction mechanisms and predicting spectroscopic properties. |

| QSAR Modeling | Developing quantitative structure-activity relationships to guide the design of more potent analogs. |

Integration of this compound into Automated and High-Throughput Synthesis Platforms

To rapidly explore the chemical space around this compound, the integration of its synthesis and derivatization into automated platforms is a promising future direction.

This could involve:

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in a flask. researchgate.netnih.gov Developing a flow synthesis for this compound would enable its rapid production and subsequent in-line functionalization.

High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of a large number of reaction conditions to identify optimal synthetic procedures. This could be applied to the derivatization of this compound, enabling the efficient creation of a library of analogs for biological screening.

Robotic Synthesis: Fully automated robotic systems can perform complex multi-step syntheses with minimal human intervention. While a significant undertaking, developing a robotic synthesis for a library of derivatives based on the this compound scaffold would represent a major leap in the exploration of its chemical potential.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound and its derivatives is essential for rational design and understanding their properties. Future research will likely employ a suite of advanced analytical techniques.

These may include:

Multi-dimensional Nuclear Magnetic Resonance (NMR): Advanced NMR techniques, such as NOESY and ROESY, can provide detailed information about the conformation and intermolecular interactions of the molecule in solution.

X-ray Crystallography: Obtaining a single-crystal X-ray structure provides unambiguous proof of the molecule's connectivity and solid-state conformation. rsc.org This is particularly valuable for confirming the stereochemistry of chiral derivatives.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds. nih.gov Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns of the molecule, providing further structural insights.

Chiroptical Spectroscopy: For chiral derivatives of this compound, techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) can be used to determine the absolute configuration.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block for the creation of novel molecules with a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。